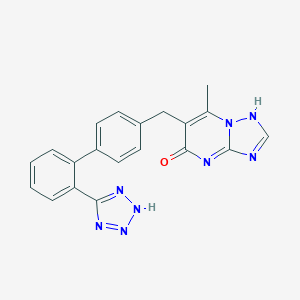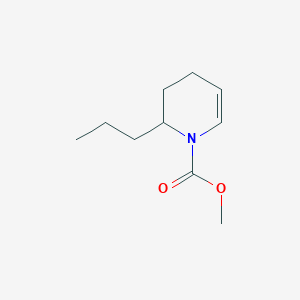
Methyl 2-propyl-3,4-dihydro-2H-pyridine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-propyl-3,4-dihydro-2H-pyridine-1-carboxylate, also known as MPDC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of pyridine carboxylates and is synthesized through a multi-step process involving the reaction of various reagents.
Mécanisme D'action
The exact mechanism of action of Methyl 2-propyl-3,4-dihydro-2H-pyridine-1-carboxylate is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of acetylcholinesterase, the modulation of dopamine levels, and the inhibition of amyloid-beta aggregation.
Effets Biochimiques Et Physiologiques
Methyl 2-propyl-3,4-dihydro-2H-pyridine-1-carboxylate has been shown to have several biochemical and physiological effects. It can increase the levels of dopamine in the brain, which is a neurotransmitter that is involved in the regulation of movement, emotion, and motivation. Methyl 2-propyl-3,4-dihydro-2H-pyridine-1-carboxylate has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is involved in learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-propyl-3,4-dihydro-2H-pyridine-1-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess neuroprotective properties. However, one of the limitations of using Methyl 2-propyl-3,4-dihydro-2H-pyridine-1-carboxylate in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.
Orientations Futures
There are several future directions for research on Methyl 2-propyl-3,4-dihydro-2H-pyridine-1-carboxylate. One area of research could focus on elucidating the exact mechanism of action of Methyl 2-propyl-3,4-dihydro-2H-pyridine-1-carboxylate and its effects on different neurotransmitter systems. Another area of research could focus on developing new derivatives of Methyl 2-propyl-3,4-dihydro-2H-pyridine-1-carboxylate with improved pharmacological properties. Finally, research could be conducted to investigate the potential therapeutic applications of Methyl 2-propyl-3,4-dihydro-2H-pyridine-1-carboxylate in other diseases such as Huntington's disease and multiple sclerosis.
Méthodes De Synthèse
The synthesis of Methyl 2-propyl-3,4-dihydro-2H-pyridine-1-carboxylate involves the reaction of 2-methyl-3,4-dihydro-2H-pyridin-1-one with propyl chloroformate in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with methanol and hydrochloric acid to obtain the final product, Methyl 2-propyl-3,4-dihydro-2H-pyridine-1-carboxylate.
Applications De Recherche Scientifique
Methyl 2-propyl-3,4-dihydro-2H-pyridine-1-carboxylate has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to possess neuroprotective properties and can inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. In addition, Methyl 2-propyl-3,4-dihydro-2H-pyridine-1-carboxylate has been demonstrated to increase the levels of dopamine in the brain, which is a neurotransmitter that is decreased in Parkinson's disease.
Propriétés
Numéro CAS |
187456-97-9 |
|---|---|
Nom du produit |
Methyl 2-propyl-3,4-dihydro-2H-pyridine-1-carboxylate |
Formule moléculaire |
C10H17NO2 |
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
methyl 2-propyl-3,4-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-3-6-9-7-4-5-8-11(9)10(12)13-2/h5,8-9H,3-4,6-7H2,1-2H3 |
Clé InChI |
RLFJNCDNGMFPGA-UHFFFAOYSA-N |
SMILES |
CCCC1CCC=CN1C(=O)OC |
SMILES canonique |
CCCC1CCC=CN1C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



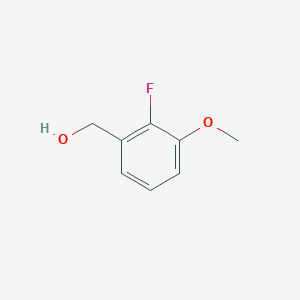

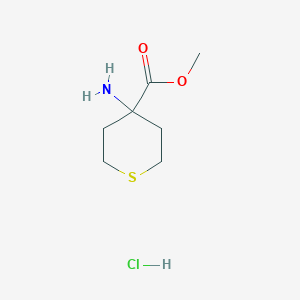
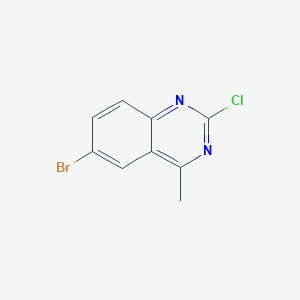
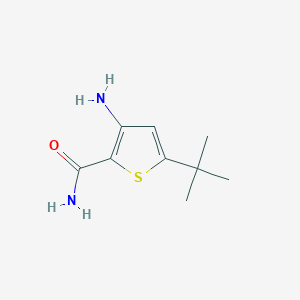
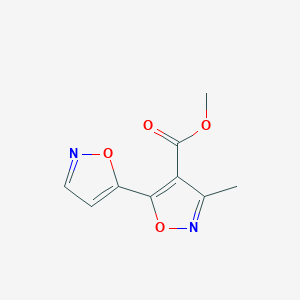
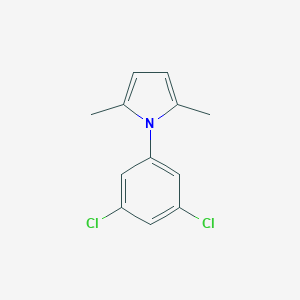
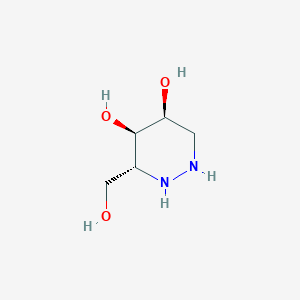
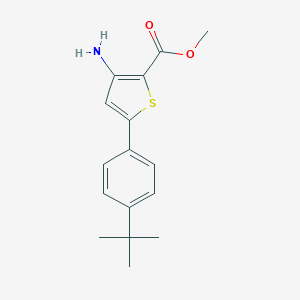
![Ethyl 4-hydroxy-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B61792.png)
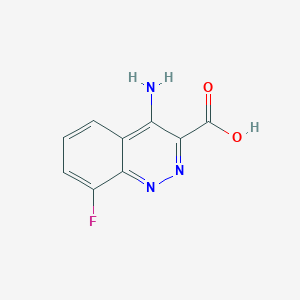
![Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]-](/img/structure/B61797.png)
![(10aS)-10,10a-dihydro[1,3]oxazolo[3,4-b]isoquinoline-1,3(5H)-dione](/img/structure/B61802.png)
